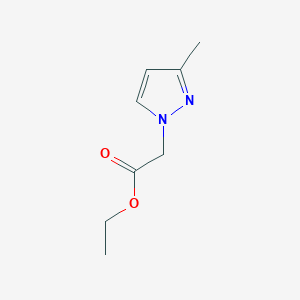

ethyl (3-methyl-1H-pyrazol-1-yl)acetate

Description

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern synthetic chemistry due to its wide range of applications. echemi.combldpharm.com Pyrazole derivatives are recognized for their diverse biological activities, which has led to their extensive use in drug discovery and development. sigmaaldrich.comambeed.com

In Medicinal Chemistry:

Pharmacological Activity: Pyrazole scaffolds are integral to numerous pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. sigmaaldrich.comrasayanjournal.co.in Notable drugs incorporating a pyrazole core include the anti-inflammatory drug celecoxib (B62257) and the anxiolytic indiplon.

Enzyme Inhibition: The pyrazole structure is a common motif in the design of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy. rasayanjournal.co.in The ability of the pyrazole ring to participate in hydrogen bonding and other molecular interactions makes it an effective scaffold for targeting the active sites of enzymes.

In Materials Science and Agrochemicals:

Coordination Chemistry: Pyrazole derivatives are widely used as ligands in coordination chemistry. The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form stable complexes with potential applications in catalysis and as advanced materials.

Agrochemicals: The biological activity of pyrazole-containing compounds extends to agriculture, where they are utilized in the development of herbicides, insecticides, and fungicides. rasayanjournal.co.in

Dyes and Pigments: The aromatic nature of the pyrazole ring system also lends itself to applications in the dye industry, contributing to the development of colorants with specific photophysical properties.

The versatility of the pyrazole scaffold stems from its synthetic accessibility and the ability to readily introduce various functional groups onto the ring, allowing for the fine-tuning of its chemical and physical properties for specific applications. bldpharm.com

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a derivative of pyrazole characterized by a methyl group at the 3-position and an ethyl acetate (B1210297) group attached to one of the nitrogen atoms of the pyrazole ring. The specific isomer, with the ethyl acetate at the 1-position, has the CAS number 91455-21-3 .

Structural Features:

The molecule consists of a central pyrazole ring, which is an aromatic heterocycle. Attached to this ring are three key substituents:

A methyl group at the C3 position.

An ethyl group as part of the ester functionality.

An acetate group linking the ethyl ester to the N1 position of the pyrazole ring.

The presence of the ester group provides a reactive site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, making it a useful building block in multi-step syntheses.

Research Applications:

While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are found in a variety of more complex molecules investigated for their biological activities. It primarily serves as an intermediate in the synthesis of compounds for pharmaceutical and agrochemical research. For instance, related pyrazole acetic acid derivatives are used in the synthesis of compounds with potential anti-inflammatory and analgesic effects. The N-alkylation of pyrazoles with reagents like ethyl bromoacetate (B1195939) is a common strategy to introduce the acetate side chain, leading to the formation of versatile intermediates for further elaboration. nih.gov

The table below summarizes the key identifiers for this compound and a closely related isomer for comparative context.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 91455-21-3 |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Compound Name | ethyl 5-methyl-1H-pyrazole-3-carboxylate |

| CAS Number | 4027-57-0 sigmaaldrich.com |

| Molecular Formula | C7H10N2O2 sigmaaldrich.com |

| Molecular Weight | 154.17 g/mol sigmaaldrich.com |

The study of this compound and its isomers contributes to the broader understanding of structure-activity relationships in pyrazole-based compounds and facilitates the development of novel molecules with desired chemical and biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCZCRHUBFHKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290296 | |

| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934172-61-9 | |

| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934172-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Ethyl 3 Methyl 1h Pyrazol 1 Yl Acetate

Established Synthetic Pathways

The synthesis of ethyl (3-methyl-1H-pyrazol-1-yl)acetate can be achieved through several established chemical routes. These pathways often involve classical organic reactions, providing reliable, albeit sometimes multi-step, methods for obtaining the target compound. The primary strategies include the direct alkylation of a pre-formed pyrazole (B372694) ring, esterification of the corresponding carboxylic acid, and condensation reactions to build the pyrazole core from acyclic precursors.

Direct Alkylation Approaches Using Pyrazole Derivatives and Acetates

Direct N-alkylation is a common and straightforward method for synthesizing N-substituted pyrazoles. This approach involves the reaction of a pyrazole derivative, in this case, 3-methyl-1H-pyrazole, with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. The reaction is a nucleophilic substitution where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion.

The reaction is typically carried out in the presence of a base to deprotonate the pyrazole's N-H group, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and potassium tert-butoxide. The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF) being frequently used. For instance, the treatment of 3,5-dimethyl pyrazole with ethyl bromoacetate in acetone using solid K₂CO₃ as the base results in the N-alkylated product after refluxing for several hours. tsijournals.com Similarly, N-alkylation of a bipyrazole derivative has been successfully performed using ethyl bromoacetate and potassium tert-butoxide in THF. researchgate.net This method's primary challenge is controlling regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms in unsymmetrical pyrazoles, although the 3-methyl substituent sterically and electronically favors alkylation at the N1 position.

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| 3,5-dimethyl pyrazole | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux, 14h | Good | tsijournals.com |

| 2,3,30-trimethyl-5,50-bipyrazole | Ethyl bromoacetate | Potassium tert-butoxide | THF | N/A | N/A | researchgate.net |

Esterification and Related Reaction Mechanisms

An alternative pathway to this compound is through the esterification of its corresponding carboxylic acid precursor, (3-methyl-1H-pyrazol-1-yl)acetic acid. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). hillpublisher.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The reaction is reversible, and to drive the equilibrium towards the product side, excess ethanol is used, and/or the water formed during the reaction is removed. While this is a fundamental and viable synthetic route, its application is contingent on the availability of the (3-methyl-1H-pyrazol-1-yl)acetic acid precursor.

Condensation Reactions Utilizing Precursor Molecules (e.g., Ethyl Acetoacetate (B1235776) with Hydrazine (B178648) Hydrate)

The pyrazole ring itself can be constructed using condensation reactions, a classic example being the Knorr pyrazole synthesis. This method involves the reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative. banglajol.infoorientjchem.org In the context of synthesizing this compound, this pathway is a two-stage process.

First, ethyl acetoacetate is condensed with hydrazine hydrate (B1144303). The reaction typically proceeds by adding hydrazine hydrate dropwise to ethyl acetoacetate, often in ethanol. banglajol.info This condensation forms the heterocyclic intermediate, 3-methyl-1H-pyrazol-5(4H)-one. banglajol.info Once this pyrazole core is formed and isolated, the second stage involves the N-alkylation of the intermediate with an ethyl haloacetate, as described in section 2.1.1, to attach the ethyl acetate (B1210297) side chain to the N1 position. This multi-step approach is advantageous when the starting materials, ethyl acetoacetate and hydrazine hydrate, are more readily available or cost-effective than 3-methyl-1H-pyrazole.

Novel and Efficient Synthetic Strategies

To overcome the limitations of traditional multi-step syntheses, such as long reaction times, moderate yields, and the generation of waste, research has focused on developing more efficient and novel strategies. These include one-pot synthesis protocols and the application of various catalytic methodologies to streamline the production of this compound.

One-Pot Synthesis Protocols for Improved Yields and Reduced Reaction Times

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, economy, and environmental impact. researchgate.netnih.gov In the context of pyrazole synthesis, multi-component reactions (MCRs) are a powerful tool. For instance, various pyrazole derivatives have been synthesized in a one-pot fashion by reacting hydrazine, ethyl acetoacetate, an aldehyde, and malononitrile. core.ac.uk These reactions can proceed in environmentally benign solvents like glycerol (B35011) and may not require an additional catalyst, affording the desired products in excellent yields. core.ac.uk

A plausible one-pot strategy for this compound could involve the initial condensation of ethyl acetoacetate and hydrazine hydrate, followed by the in-situ addition of a base and ethyl bromoacetate to the same reaction vessel. This would combine the ring formation and N-alkylation steps, avoiding the need for isolation and purification of the pyrazolone (B3327878) intermediate, thus saving time and resources. The development of such protocols is a key area of interest for making the synthesis more practical and scalable. biointerfaceresearch.comnih.gov

Catalytic Methodologies in this compound Synthesis

The use of catalysts can significantly enhance the rate, yield, and selectivity of the reactions involved in synthesizing the target compound. Different types of catalysts can be applied to various steps of the synthetic routes.

Phase-Transfer Catalysis (PTC): For the N-alkylation step, phase-transfer catalysts are particularly effective. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the pyrazole anion from an aqueous or solid phase to an organic phase where the alkylating agent resides, accelerating the reaction under heterogeneous conditions. researchgate.net

Heterogeneous Catalysis: In multi-component reactions for synthesizing pyrazole derivatives, various solid catalysts have been employed. These include nano-catalysts like HAp/ZnCl₂ nano-flakes and magnetic nanocomposites. biointerfaceresearch.com The main advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for reusability, which aligns with the principles of green chemistry.

Acid Catalysis: As mentioned in the esterification route, strong Brønsted acids like sulfuric acid are the conventional catalysts. hillpublisher.com Research into solid acid catalysts could offer a more environmentally friendly alternative, simplifying workup and minimizing corrosive waste.

| Reaction Type | Catalyst | Precursors | Advantages | Reference |

| Multi-component Synthesis | HAp/ZnCl₂ nano-flakes | Hydrazine hydrate, arylidene malononitrile, isothiocyanates | High yields, short reaction time, simple procedure | biointerfaceresearch.com |

| Multi-component Synthesis | Fe₂O₃@MCM-BP nanocomposite | Hydrazine, ethyl acetoacetate, aldehyde, malononitrile | High efficiency, reusability, solvent-free conditions | |

| N-Alkylation | Phase Transfer Catalyst (PTC) | Pyrazolyl pyrazolone, alkylating reagents | Efficient under heterogeneous conditions | researchgate.net |

| Esterification | Concentrated H₂SO₄ | Carboxylic acid, ethanol | Standard, effective method | hillpublisher.com |

Regioselectivity and Stereoselectivity Control in Synthetic Transformations

The synthesis of this compound, typically involving the N-alkylation of 3-methyl-1H-pyrazole with an ethyl haloacetate, presents a significant challenge in regioselectivity. The 3-methyl-1H-pyrazole ring possesses two non-equivalent nitrogen atoms, N1 and N2, both of which are susceptible to alkylation. This can lead to the formation of two constitutional isomers: the desired this compound and the undesired ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Controlling the regioselectivity of this alkylation is a critical aspect of the synthetic route. The outcome is often a mixture of the two isomers, and the ratio can be influenced by several factors including the reaction conditions, the nature of the solvent, the base used, and the specific alkylating agent. nih.govresearchgate.net For instance, the steric hindrance imposed by the methyl group at the C3 position can influence the incoming alkylating agent to preferentially attack the less hindered N1 nitrogen. However, electronic effects also play a crucial role, and the reaction can proceed under either kinetic or thermodynamic control, yielding different product ratios.

Recent strategies to overcome the challenge of regioselectivity in pyrazole N-functionalization include novel conceptual approaches such as 'strategic atom replacement', which circumvents the direct alkylation of poorly differentiated pyrazole starting materials. nih.govresearchgate.net The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), has also been shown to dramatically increase regioselectivity in the formation of some N-alkylated pyrazoles. acs.org

While stereoselectivity is not a factor in the pyrazole ring itself for this compound, it can become relevant in reactions involving derivatives where new stereocenters are created. For example, in Michael addition reactions of pyrazoles to conjugated carbonyl alkynes, the formation of (E) and (Z) isomers of N-carbonylvinylated pyrazoles can occur. nih.gov The stereochemical outcome of such reactions can be influenced by catalysts and reaction temperatures, with thermodynamically stable (E)-isomers often being the major product in the absence of specific catalysts. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on Regioselectivity | Research Findings |

|---|---|---|

| Steric Hindrance | The substituent on the pyrazole ring (e.g., methyl group at C3) can sterically hinder the approach of the alkylating agent to the adjacent nitrogen (N2), favoring alkylation at the less hindered nitrogen (N1). | Steric effects of substituents can exert a significant influence on the regioselectivity of N-vinylation reactions. |

| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion and the electrophile, thereby influencing the isomer ratio. The use of fluorinated alcohols has been shown to dramatically increase regioselectivity in some cases. acs.org | The use of 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can significantly improve regioselectivity compared to traditional solvents like ethanol. acs.org |

| Base | The choice of base can determine the extent of deprotonation and the nature of the resulting pyrazolate anion, which in turn affects the site of alkylation. | The reaction medium's basicity is a key parameter to control for achieving selective C-acylation of pyrazolones. rsc.org |

| Reaction Temperature | Temperature can shift the balance between kinetically and thermodynamically controlled reaction pathways, leading to different isomer distributions. | Increasing reaction temperature can make certain reactions more efficient, shortening reaction times and potentially altering product ratios. nih.gov |

Purification and Isolation Techniques in Synthetic Procedures

Following the synthesis, a crucial step is the purification of this compound to remove unreacted starting materials, the undesired regioisomer, and other byproducts. A combination of recrystallization and chromatographic methods is typically employed to achieve high purity.

Recrystallization for Compound Purity Enhancement

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. youtube.com The principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. youtube.com As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a purer form, while the impurities remain dissolved in the solvent (mother liquor). youtube.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at elevated temperatures. youtube.com For pyrazole derivatives, a variety of solvents and solvent systems have been proven effective. researchgate.net Common choices include alcohols (ethanol, methanol), esters (ethyl acetate), and hydrocarbon solvents (hexanes), often used as single solvents or in binary mixtures. researchgate.netreddit.com For instance, an ethanol/water or ethyl acetate/hexanes mixture is often effective; the impure compound is dissolved in the "good" solvent (e.g., ethanol) at reflux, and the "bad" solvent (e.g., water) is added dropwise until the solution becomes turbid, promoting crystallization upon cooling. reddit.com The purity of the resulting crystals can be assessed by techniques like melting point analysis, where a sharp melting point range close to the literature value indicates high purity. youtube.com

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives

| Solvent/Solvent System | Application Notes |

|---|---|

| Ethanol | Often used for recrystallizing pyrazole isomers. mdpi.com Can be used hot to dissolve the compound, which then crystallizes upon cooling. researchgate.net |

| Methanol (B129727) | Similar to ethanol, effective for many pyrazole compounds. researchgate.net |

| Ethyl Acetate | A good solvent for dissolving pyrazoles, often used in combination with a non-polar solvent like hexane (B92381) to induce crystallization. researchgate.net |

| Ethanol/Water | A common binary system where the compound is dissolved in hot ethanol, and water is added to decrease solubility and promote crystallization. researchgate.netreddit.com |

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable for separating the desired this compound from its regioisomer and other impurities, especially when their physical properties are very similar. Column chromatography and its more rapid variant, flash chromatography, are widely used for this purpose on a preparative scale. nih.govbeilstein-journals.org

These methods operate on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). impactfactor.org The crude product is loaded onto the top of a column packed with the stationary phase, and the mobile phase is passed through the column. Compounds with a stronger affinity for the stationary phase move down the column more slowly, while those with a lower affinity are eluted more quickly, allowing for their separation.

For the purification of pyrazole derivatives, silica gel is the most common stationary phase. beilstein-journals.org The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a relatively non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate is frequently used. nih.govbeilstein-journals.org The polarity of the eluent is optimized through preliminary analysis using Thin Layer Chromatography (TLC) to find a ratio that provides the best separation of the components. rsc.org For example, a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 30% ethyl acetate in hexane), can be effective for separating closely related isomers. mdpi.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. impactfactor.org

Table 3: Typical Conditions for Chromatographic Purification of Pyrazole Derivatives

| Technique | Stationary Phase | Mobile Phase (Eluent) System | Application Example |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel (300–400 mesh) | Petroleum Ether / Ethyl Acetate | Used to purify 1,3-diaryl-4-halo-1H-pyrazoles with a 20:1 v/v mixture. beilstein-journals.org |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (Gradient) | A 10–30% gradient elution of ethyl acetate in hexane was used to separate pyrazole isomers. mdpi.com |

| Radial Chromatography | Silica Gel | Ethyl Acetate / Hexane | Employed for the tandem purification of a pyrazole mixture. mdpi.com |

| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Used to separate (E)- and (Z)-isomers of N-carbonylvinylated pyrazoles with a 10:1 v/v mixture. nih.gov |

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For ethyl (3-methyl-1H-pyrazol-1-yl)acetate, a combination of one-dimensional and two-dimensional NMR experiments is employed for unambiguous spectral assignment and structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Spectral Assignment

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of its proton environments. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

The ethyl acetate (B1210297) moiety gives rise to two distinct signals: a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-). The triplet arises from the coupling of the methyl protons with the adjacent methylene protons, while the quartet results from the coupling of the methylene protons with the neighboring methyl protons.

The pyrazole (B372694) ring protons and the methylene protons of the acetate group attached to the nitrogen atom also produce characteristic signals. The methyl group attached to the pyrazole ring typically appears as a singlet. The two protons on the pyrazole ring will have distinct chemical shifts and will likely show coupling to each other. The methylene protons of the N-CH₂ group will appear as a singlet, as there are no adjacent protons to couple with.

A representative, albeit for a structurally related but more complex molecule, ¹H NMR spectrum of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate in DMSO-d₆ showed a triplet for the ethyl CH₃ at δ 1.17 ppm and a quartet for the ethyl CH₂ at δ 4.09 ppm. nih.gov The N-CH₂ protons appeared as a singlet at δ 4.40 ppm. nih.gov While these values provide a general reference, the exact chemical shifts for this compound will vary based on its specific electronic and structural environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.2-1.3 | Triplet (t) | ~7.1 |

| Pyrazole -CH₃ | ~2.2-2.4 | Singlet (s) | - |

| Ethyl -CH₂- | ~4.1-4.2 | Quartet (q) | ~7.1 |

| N-CH₂- | ~4.8-5.0 | Singlet (s) | - |

| Pyrazole H-4 | ~6.0-6.2 | Doublet (d) | ~2.3 |

| Pyrazole H-5 | ~7.3-7.5 | Doublet (d) | ~2.3 |

Note: The data in this table is predicted based on typical values for similar structural motifs and should be considered illustrative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 165-175 ppm. The carbons of the pyrazole ring will have characteristic chemical shifts, with the carbon bearing the methyl group and the other two ring carbons appearing at distinct positions. The carbons of the ethyl group and the methylene carbon attached to the nitrogen will also have predictable chemical shifts.

For a related compound, ethyl 3,3-bis(pyrazol-1-yl)propanoate, the ¹³C NMR spectrum in CDCl₃ showed the ethyl group carbons at δ 14.0 (-CH₃) and δ 61.2 (-CH₂-), and the carbonyl carbon at δ 168.5. wiley-vch.de The pyrazole ring carbons were observed at δ 106.8, 128.8, and 140.3. wiley-vch.de

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Pyrazole -CH₃ | ~12 |

| N-CH₂- | ~50 |

| Ethyl -CH₂- | ~61 |

| Pyrazole C-4 | ~106 |

| Pyrazole C-5 | ~129 |

| Pyrazole C-3 | ~148 |

| Carbonyl C=O | ~168 |

Note: The data in this table is predicted based on typical values for similar structural motifs and should be considered illustrative.

Two-Dimensional (2D) NMR Correlation Spectroscopy for Regioisomeric Differentiation and Structural Confirmation (e.g., COSY, NOESY)

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the molecule and for differentiating between possible regioisomers, such as this compound and ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Correlation Spectroscopy (COSY) experiments show correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, a cross-peak would be expected between the ethyl -CH₃ and -CH₂- protons, confirming their connectivity. Cross-peaks would also be observed between the two protons on the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for differentiating regioisomers. For example, in this compound, a NOESY experiment would be expected to show a correlation between the protons of the N-CH₂- group and the H-5 proton of the pyrazole ring, as well as the methyl protons at the 3-position. In contrast, for the 5-methyl isomer, a correlation would be expected between the N-CH₂- protons and the H-4 proton and the methyl group at the 5-position. These distinct spatial relationships allow for unambiguous assignment of the correct regioisomer. The structural investigation of similar pyrazole regioisomers has been successfully carried out using 2D NMR experiments like COSY and HMBC (Heteronuclear Multiple Bond Correlation). jetir.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound (C₈H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For pyrazole derivatives, fragmentation can involve cleavage of the pyrazole ring. For a related compound, ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate, the predicted m/z for the [M+H]⁺ ion is 203.05818. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Component Identification and Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures, identifying individual components, and assessing the purity of a sample.

In the context of this compound, LC-MS can be used to separate the target compound from any starting materials, byproducts, or isomers that may be present in a reaction mixture. The mass spectrometer then provides the molecular weight of each separated component, confirming the identity of the desired product and any impurities. This technique is widely used for the analysis of various compounds, including pesticides containing pyrazole moieties. epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrazole ring, the ethyl ester group, and the methyl substituent. While the direct experimental spectrum for this specific compound is not detailed in the provided literature, analysis of closely related pyrazole derivatives allows for a confident prediction of its key vibrational modes. derpharmachemica.comnih.govmdpi.com

The most prominent peaks would arise from the stretching and bending vibrations of its functional groups. researchgate.net The carbonyl (C=O) stretching vibration of the ethyl ester is typically strong and sharp, appearing in the region of 1750-1730 cm⁻¹. nih.govnih.goviucr.org The C-O stretching vibrations of the ester group are also expected to produce distinct bands. Aromatic and heteroaromatic C-H stretching vibrations from the pyrazole ring are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and ethyl groups appear just below 3000 cm⁻¹. derpharmachemica.commdpi.com

Vibrations associated with the pyrazole ring itself, such as C=C and C=N stretching, typically occur in the 1660–1450 cm⁻¹ region. researchgate.net Deformation and rocking vibrations of the methyl and methylene (CH₂) groups would be visible at lower wavenumbers, typically in the 1465-1370 cm⁻¹ and 1070-1010 cm⁻¹ regions, respectively. derpharmachemica.com Theoretical calculations, often performed using Density Functional Theory (DFT), can complement experimental data by providing a calculated vibrational spectrum and helping to assign specific bands through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

Table 1: Predicted IR Vibrational Frequencies for this compound Based on Related Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretching (pyrazole ring) | 3080–3010 | Aromatic C-H |

| C-H Stretching (methyl/ethyl) | 2990–2850 | Aliphatic C-H |

| C=O Stretching | 1752–1730 | Ester Carbonyl |

| C=N, C=C Stretching | 1660–1450 | Pyrazole Ring |

| CH₃/CH₂ Deformation | 1465–1370 | Methyl/Methylene |

| C-O Stretching | 1250-1150 | Ester |

| CH₃ Rocking | 1070–1010 | Methyl |

| Pyrazole Ring Deformation | ~640 | Pyrazole Ring |

Data compiled from analyses of similar structures. derpharmachemica.commdpi.comresearchgate.netnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uzh.ch Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb this energy to promote electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg this compound contains two primary chromophores: the pyrazole ring and the carbonyl group of the ester.

The expected electronic transitions for this compound are π → π* and n → π*. uzh.ch

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds, such as the pyrazole ring and the C=O group. These transitions are typically high in energy and result in strong absorption bands. libretexts.org For conjugated systems, the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the extent of conjugation increases. libretexts.orguobabylon.edu.iq

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the nitrogen atoms of the pyrazole ring or the oxygen atom of the carbonyl group, is excited to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions but are generally much weaker in intensity. uzh.ch

The solvent used for analysis can influence the absorption spectrum. uobabylon.edu.iq Polar solvents may cause a blue shift (to shorter wavelengths) in n → π* transitions due to the stabilization of the non-bonding orbital. tanta.edu.eg In studies of similar pyrazole esters, UV-Vis analysis has been used as a standard characterization technique, with theoretical calculations sometimes showing discrepancies from experimental results due to solvent effects that are not accounted for in gas-phase calculations. najah.edubohrium.com

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous confirmation of a molecule's constitution, configuration, and conformation. Although the specific crystal structure of this compound has not been reported in the cited literature, numerous studies on related pyrazole derivatives demonstrate the power of this method. bohrium.comresearchgate.net

The process involves crystallizing the compound from a suitable solvent via methods like slow evaporation. najah.edubohrium.com The resulting single crystal is then exposed to an X-ray beam, and the diffraction pattern is analyzed to solve and refine the molecular structure. The results yield detailed information on bond lengths, bond angles, and torsion angles. nih.gov For pyrazole derivatives, this analysis has been essential for confirming isomeric structures, such as distinguishing between N-alkylated and O-alkylated products in synthesis. nih.goviucr.org The crystallographic data obtained includes the crystal system, space group, and unit cell parameters, which define the crystal lattice.

Table 2: Example Crystallographic Data for Related Pyrazole Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate bohrium.com | Monoclinic | P2₁/c | 12.141 | 13.934 | 7.277 | 97.81 |

| 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one (8-nitro isomer) mdpi.com | Monoclinic | P2₁/m | - | - | - | - |

| [La(Et-MPTA)₂(NO₃)₃] Complex researchgate.net | Monoclinic | C2/c | - | - | - | - |

| 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one (8-chloro isomer) mdpi.com | Triclinic | P-1 | - | - | - | - |

This table illustrates the type of data obtained from single-crystal X-ray diffraction studies on similar molecular scaffolds.

The solid-state structure of a molecule is governed not only by its internal geometry but also by the network of intermolecular interactions that dictate how molecules pack together in the crystal lattice. This is known as supramolecular architecture. mdpi.com In pyrazole derivatives, common non-covalent interactions include hydrogen bonds and π-stacking. najah.edu

Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like N-H or O-H, it can participate in weaker C-H···O and C-H···N hydrogen bonds. iucr.org The oxygen atom of the ester carbonyl is a good hydrogen bond acceptor, and interactions of the C-H···O type are frequently observed stabilizing the crystal structures of related pyrazole esters. najah.edu These interactions can link molecules into chains, layers, or more complex three-dimensional networks. nih.govnih.gov

These combined interactions are responsible for the formation of distinct supramolecular motifs, such as the layers observed in the crystal structures of several pyrazole compounds. nih.govresearchgate.net

For various pyrazole derivatives, Hirshfeld analysis has revealed the dominant role of specific contacts.

H···H Contacts: Due to the abundance of hydrogen atoms on the molecular periphery, H···H contacts consistently represent the largest contribution to the crystal packing, often accounting for over 40% of the Hirshfeld surface. iucr.orgnih.gov

Heteroatom Contacts: Interactions involving heteroatoms are also significant. H···O/O···H contacts, indicative of hydrogen bonding to oxygen atoms, and H···N/N···H contacts are typically the next most important contributors. iucr.orgnih.gov

π-Interactions: Contacts such as H···C/C···H and C···C are associated with C-H···π and π-stacking interactions, respectively. nih.gov

This quantitative analysis confirms the importance of hydrogen bonding and van der Waals forces in the crystal packing of pyrazole-containing molecules. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Compounds

| Interaction Type | Compound A nih.gov | Compound B iucr.org |

|---|---|---|

| H···H | 45.9% | 43.5% |

| H···O / O···H | 12.3% | 17.9% |

| H···N / N···H | 23.3% | 17.4% |

| H···C / C···H | 16.2% | - |

Compound A: ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. Compound B: ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

| 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one |

| Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate |

| Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate |

| (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole |

| Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate |

| 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |

| Ethyl N–[1–(piperidin–1–ylmethyl)benzimidazol–2–yl]carbamate |

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate |

| Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)acetate |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) |

| Bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III) |

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a primary tool in computational chemistry for predicting molecular properties. Calculations for pyrazole (B372694) derivatives are often performed using the B3LYP hybrid functional with a basis set such as 6-31G(d) or higher, which provides a good balance between accuracy and computational cost. researchgate.net

Geometry optimization is a fundamental computational step to determine the lowest energy arrangement of atoms in a molecule. For ethyl (3-methyl-1H-pyrazol-1-yl)acetate, this process identifies the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures) Note: These are representative values based on published data for similar pyrazole derivatives. Actual values would require a specific DFT calculation for the title compound.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1—N2 (pyrazole ring) | ~1.36 Å researchgate.net |

| C=O (ester carbonyl) | ~1.21 Å | |

| N1—C (side chain) | ~1.45 Å | |

| Bond Angle (°) | C—N1—N2 (pyrazole ring) | ~112° |

| O=C—O (ester) | ~125° | |

| C(ring)—N1—C(side chain) | ~128° | |

| Dihedral Angle (°) | C(ring)—N1—C(side chain)—C(carbonyl) | Variable (determines conformation) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For pyrazole derivatives, the HOMO is typically localized over the electron-rich pyrazole ring, indicating this moiety is the primary site for electron donation in reactions with electrophiles. researchgate.net The LUMO, conversely, is often distributed across the pyrazole ring and the electron-withdrawing acetate (B1210297) substituent. The energy gap for similar pyrazole compounds calculated using DFT is generally in the range of 4.5 to 5.0 eV. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | ~ -6.5 eV | Represents electron-donating ability |

| LUMO Energy (ELUMO) | ~ -1.8 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates chemical reactivity and kinetic stability researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

In this compound, the MEP analysis is expected to show:

Negative Regions: The most intense negative potential would be localized on the carbonyl oxygen atom of the ester group and, to a lesser extent, on the N2 atom of the pyrazole ring. These sites are the most probable centers for electrophilic interactions and hydrogen bonding. researchgate.net

Positive Regions: Positive potential would be concentrated around the hydrogen atoms, particularly those of the methylene (B1212753) group adjacent to the pyrazole ring and the hydrogens on the pyrazole ring, making them susceptible to nucleophilic attack.

The MEP surface provides a clear, intuitive map of the molecule's electrostatic landscape, which is crucial for understanding non-covalent interactions and reaction mechanisms. researchgate.net

DFT calculations can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results for structure validation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

¹H NMR: The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. The CH₂ and CH₃ protons of the ethyl group and the CH₃ protons on the pyrazole ring would appear in the upfield region.

¹³C NMR: The carbonyl carbon of the ester is expected to have the largest chemical shift (downfield). The carbons of the pyrazole ring would appear in the aromatic carbon region, while the aliphatic carbons of the ethyl and methyl groups would be found upfield.

Vibrational Frequencies (IR): DFT can predict the vibrational modes of the molecule. Key predicted frequencies would include the C=O stretching vibration of the ester group (typically a strong band around 1730-1750 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching vibrations. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: Values are estimations based on data for similar structures and common chemical shift ranges. researchgate.netmdpi.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-CH | ~6.0 - 7.5 | ~105 - 140 |

| Pyrazole-C-CH₃ | ~2.2 | ~11 |

| N-CH₂-CO | ~4.8 | ~50 |

| C=O | - | ~168 |

| O-CH₂-CH₃ | ~4.2 | ~62 |

| O-CH₂-CH₃ | ~1.3 | ~14 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in different environments (e.g., in a solvent like water or ethanol). researchgate.net

For this compound, an MD simulation could be used to:

Explore the conformational landscape of the flexible ethyl acetate side chain.

Analyze the stability of hydrogen bonds between the molecule and solvent molecules.

Study how the molecule interacts with biological macromolecules, such as enzymes or receptors, by simulating the ligand-protein complex. researchgate.net

These simulations provide a bridge between the static quantum chemical picture and the dynamic behavior of the molecule in a realistic chemical or biological setting.

Quantum Chemical Descriptors for Reactivity and Interaction Mechanism Prediction

From the HOMO and LUMO energies obtained via DFT, a set of global quantum chemical descriptors can be calculated to quantify the molecule's reactivity. sci-hub.se These descriptors provide a quantitative basis for the concepts of electronegativity, hardness, and electrophilicity within the framework of DFT.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = χ²/2η.

These descriptors are invaluable for comparing the reactivity of different molecules in a series and for developing quantitative structure-activity relationships (QSAR). researchgate.net

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~4.15 eV | Overall electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.35 eV | Resistance to charge transfer |

| Global Softness (S) | 1/η | ~0.43 eV⁻¹ | Propensity for chemical reactions |

| Electrophilicity Index (ω) | χ²/2η | ~3.66 eV | Global electrophilic nature |

Reactivity Profiles and Chemical Transformations

Ester Group Reactivity

The ethyl acetate (B1210297) side chain is a key site for chemical modification, primarily through reactions involving the ester linkage.

The ester group of ethyl (3-methyl-1H-pyrazol-1-yl)acetate can undergo hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester is converted back to its constituent carboxylic acid, (3-methyl-1H-pyrazol-1-yl)acetic acid, and ethanol (B145695). This reaction is reversible and typically requires heat to proceed to a significant extent. libretexts.org

Base-catalyzed hydrolysis (Saponification): When treated with a base, such as sodium hydroxide, the ester undergoes saponification to yield the corresponding carboxylate salt (e.g., sodium (3-methyl-1H-pyrazol-1-yl)acetate) and ethanol. This reaction is irreversible and generally goes to completion. libretexts.org

Transesterification is another important reaction of the ester group, where the ethoxy group (-OCH2CH3) is exchanged with a different alkoxy group from another alcohol. This reaction can be catalyzed by either acids or bases and is an equilibrium process. biofueljournal.comsemanticscholar.org For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of mthis compound and ethanol. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. semanticscholar.orgresearchgate.net

Pyrazole (B372694) Ring Reactivity

The pyrazole ring, being an aromatic heterocycle, exhibits its own characteristic reactivity, which can be influenced by the N-1 substituent.

The pyrazole ring itself is generally electron-rich and thus more susceptible to electrophilic attack rather than nucleophilic substitution. However, the introduction of strong electron-withdrawing groups onto the pyrazole ring can activate it towards nucleophilic substitution. For instance, in 1-methyl-3,4,5-trinitro-1H-pyrazole, the nitro groups render the ring electron-deficient, allowing for nucleophilic substitution at the 5-position by various nucleophiles such as amines, thiols, and phenols. While this compound does not possess such strong deactivating groups, this principle highlights a potential pathway for functionalization if suitable activating groups are present. The positions on the pyrazole ring most susceptible to nucleophilic attack are C3 and C5 due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net

The pyrazole ring is generally stable towards oxidation. globalresearchonline.net However, side chains attached to the ring can be oxidized. For example, alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate. globalresearchonline.netresearchgate.net

Regarding reduction, the pyrazole ring itself is resistant to reduction by common reagents like sodium in ethanol. globalresearchonline.net However, catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine. globalresearchonline.net N-phenyl derivatives of pyrazole are more susceptible to reduction. globalresearchonline.net It is important to note that the ester group in this compound could also be reduced under certain conditions, for example, using strong reducing agents like lithium aluminum hydride, to yield the corresponding alcohol.

Recent studies have also explored the electrooxidation of pyrazole derivatives as a method for functionalization, leading to C-Cl, C-Br, C-I, and C-S bond formations. mdpi.com

Derivatization Strategies for Functional Group Diversification

The structure of this compound offers multiple avenues for derivatization to create a diverse range of new compounds.

One common strategy involves the N-alkylation of the pyrazole ring. While the target compound is already N1-substituted, related asymmetrically substituted 1H-pyrazoles often yield a mixture of regioisomeric N-substituted products upon alkylation. researchgate.net

Another key strategy focuses on the functionalization of the pyrazole ring itself. Halogenation, such as bromination or chlorination, typically occurs at the C4 position of the pyrazole ring. globalresearchonline.netmdpi.com These halogenated derivatives can then serve as versatile intermediates for further transformations, such as cross-coupling reactions. researchgate.net Nitration of pyrazoles also predominantly occurs at the C4 position. globalresearchonline.net

The ester group provides another handle for diversification. As mentioned, hydrolysis yields the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.

Cyclization and Formation of Complex Heterocyclic Systems

This compound and its derivatives can serve as building blocks for the synthesis of more complex heterocyclic systems. mdpi.com Cyclocondensation reactions are a primary method for constructing pyrazole rings, often by reacting a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. pharmajournal.netmdpi.com While the pyrazole ring in the title compound is already formed, its functional groups can participate in subsequent cyclization reactions.

For instance, the carboxylic acid obtained from the hydrolysis of the ester can be used in intramolecular cyclization reactions to form fused ring systems. Additionally, the pyrazole ring can be incorporated into larger, more complex structures through reactions that involve both the ring and its substituents. The synthesis of pyrazole-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, is a well-established area of research. mdpi.com

Derivatives of this compound can also be utilized in multicomponent reactions, which allow for the efficient one-pot synthesis of complex molecules. mdpi.com For example, a Vilsmeier-Haack reaction on a pyrazolone (B3327878) derivative can introduce a formyl group, which can then be used in subsequent reactions to build complex heterocyclic structures. mdpi.com

Coordination Chemistry and Ligand Architecture

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate as a Ligand in Metal Complex Formation

This compound is an N-substituted pyrazole (B372694) derivative that possesses multiple potential donor sites, making it a versatile ligand for the formation of coordination complexes with a wide array of metal ions. The pyrazole ring itself offers two nitrogen atoms, with the N2 atom being the primary site for coordination due to its lone pair of electrons not being involved in the aromatic system. The acetate (B1210297) group introduces two oxygen atoms, the carbonyl oxygen and the ester oxygen, which can also participate in binding to a metal center.

The presence of both nitrogen and oxygen donor atoms classifies this compound as a potentially bidentate or even polydentate ligand. The flexibility of the acetate arm allows it to orient itself in various ways to achieve stable chelate rings upon coordination. Pyrazole-containing ligands are known to form stable complexes with a variety of transition metals, lanthanides, and main group metals. rsc.orgscirp.orgnih.gov The specific nature of the metal-ligand interaction will depend on several factors, including the nature of the metal ion (hard vs. soft acid), its preferred coordination number and geometry, and the reaction conditions.

Elucidation of Coordination Modes and Binding Sites (e.g., Polydentate Coordination)

Based on the structure of this compound, several coordination modes can be postulated. The most common coordination mode for pyrazole-based ligands involves the pyridine-like N2 atom of the pyrazole ring. researchgate.net The acetate group appended at the N1 position introduces the possibility of chelation.

Monodentate Coordination: The ligand could coordinate to a metal center solely through the N2 atom of the pyrazole ring. This is a common binding mode for simple pyrazole derivatives.

Bidentate N,O-Chelation: A highly probable coordination mode is the formation of a chelate ring involving the N2 atom of the pyrazole ring and the carbonyl oxygen atom of the acetate group. This would result in the formation of a stable six-membered chelate ring, a favored arrangement in coordination chemistry. The flexibility of the methylene (B1212753) bridge between the pyrazole ring and the acetate group facilitates this chelation.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. This could occur through the N2 atom of the pyrazole ring coordinating to one metal center, while one or both oxygen atoms of the acetate group coordinate to another. The pyrazolate bridge itself is a common feature in the construction of polynuclear metal systems. uninsubria.it

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt and to facilitate the crystallization of the resulting complex. Common solvents used for the synthesis of pyrazole-based metal complexes include methanol (B129727), ethanol (B145695), acetonitrile (B52724), and dimethylformamide. rsc.orgnih.gov

Other spectroscopic techniques would be employed to further characterize the complexes:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and C=N bonds upon coordination can provide evidence of ligand binding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.

UV-Visible Spectroscopy: This technique can be used to study the electronic properties of the metal complexes, particularly for transition metal ions with d-d electronic transitions.

While no specific crystal structures for metal complexes of this compound are reported, studies on similar pyrazole-carboxylate and pyrazole-acetamide ligands have shown a rich variety of structures, from mononuclear complexes to coordination polymers. rsc.orgnih.gov For example, mononuclear complexes of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium and cobalt have been synthesized and structurally characterized. rsc.org

Influence of Ligand Architecture on Metal Complex Geometry and Stability Constants

The architecture of this compound plays a significant role in determining the geometry and stability of its metal complexes. The presence of the chelating acetate arm is expected to lead to the formation of thermodynamically stable complexes due to the chelate effect. The stability of metal complexes is quantified by their stability constants (log K or log β), with higher values indicating stronger metal-ligand interactions. ijtsrd.com

The stability of complexes formed with this ligand would be expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The actual stability constants would need to be determined experimentally, typically through potentiometric or spectrophotometric titrations. scirp.org

The steric bulk of the methyl group on the pyrazole ring and the ethyl group on the acetate function can influence the coordination geometry around the metal center. For instance, bulky substituents on pyrazole ligands can prevent the formation of highly coordinated species and may favor lower coordination numbers. This can lead to distorted geometries, such as distorted tetrahedral or square planar, instead of ideal octahedral geometries. australiaawardsindonesia.org

The electronic properties of the ligand also affect the stability of the metal complexes. The pyrazole ring is a good σ-donor, and the presence of the electron-withdrawing acetate group can modulate the electron density on the pyrazole nitrogen atoms, thereby influencing the strength of the metal-ligand bond.

Table of Expected Coordination Geometries with Divalent First-Row Transition Metals:

| Metal Ion | Typical Coordination Number | Expected Geometry with this compound |

| Mn(II) | 6 | Octahedral |

| Fe(II) | 6 | Octahedral |

| Co(II) | 4, 6 | Tetrahedral or Octahedral |

| Ni(II) | 4, 6 | Square Planar or Octahedral |

| Cu(II) | 4, 5, 6 | Distorted Octahedral (Jahn-Teller effect), Square Pyramidal, or Square Planar |

| Zn(II) | 4, 6 | Tetrahedral or Octahedral |

This interactive table provides a general expectation of coordination geometries. The actual geometry will be influenced by factors such as the stoichiometry of the reaction and the nature of the counter-ion.

Role As a Synthetic Precursor and Building Block

Utilization in the Construction of Complex Organic Molecules

The scaffold of ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a valuable precursor for synthesizing complex organic molecules with significant biological and pharmacological relevance. The pyrazole (B372694) nucleus is a core unit in numerous pharmaceutical drugs, and this building block provides a direct route to incorporate this important moiety.

Researchers have utilized derivatives of this compound to create elaborate molecular structures. For instance, pyrazole-4-acetates containing quinazolinone rings have been synthesized and evaluated for their analgesic and anti-inflammatory properties. In these syntheses, the pyrazole acetate (B1210297) moiety serves as the foundation upon which the quinazolinone system is constructed, highlighting its role as a key intermediate.

Furthermore, the pyrazole ring is a substructure in a variety of compounds with activities ranging from antimicrobial and anti-inflammatory to antitumor. taylorandfrancis.com The ethyl acetate group on the pyrazole ring offers a reactive handle for chain extension, cyclization, or the introduction of other functional groups necessary for building molecular complexity. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or the α-carbon can be functionalized to create new carbon-carbon bonds. This adaptability makes it a preferred starting material for developing libraries of compounds for drug discovery, such as pyrazole-fused curcumin (B1669340) analogues which have been investigated as potential anticancer agents. libretexts.orgacs.org

A summary of complex molecules synthesized from pyrazole precursors is presented below:

| Target Molecule Class | Precursor Type | Key Synthetic Transformations | Reference |

| Pyrazolyl s-Triazine Derivatives | Pyrazole carboxylate | Condensation, Cyclization | taylorandfrancis.com |

| Quinazolinone-containing Pyrazole Acetates | Pyrazole-4-acetate | Multi-step synthesis | |

| Pyrazole-fused Curcumin Analogues | 1-Aryl-1H-pyrazole | Condensation | libretexts.orgacs.org |

Synthesis of Pyrazole-Fused Heterocyclic Systems

This compound is an important precursor for the synthesis of pyrazole-fused heterocyclic systems, which are bicyclic or polycyclic structures where a pyrazole ring is fused to another heterocyclic ring. These fused systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities.

One prominent class of fused systems accessible from pyrazole precursors are the pyrazolo[1,5-a]pyrimidines. nih.govrhhz.net These are purine (B94841) analogues that have shown potential as kinase inhibitors for cancer treatment. nih.gov The synthesis typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While this compound does not possess the required amino group at the 5-position for this direct cyclization, it can be chemically modified through standard synthetic transformations to install the necessary functionality, thereby serving as an upstream precursor for these important fused heterocycles.

Another significant fused system is the pyrazolo[3,4-d]pyridazine scaffold. The synthesis of these compounds can be achieved by the cyclization of suitably functionalized pyrazole precursors, such as pyrazole-4,5-dicarboxylates or 4-formyl-5-carboxy pyrazoles, with hydrazine (B178648). researchgate.net The ethyl acetate group in this compound can be elaborated and transformed into the necessary functional groups required for the annulation of the pyridazine (B1198779) ring. For example, Vilsmeier-Haack type reactions on related pyrazole derivatives can introduce a formyl group, which is a key step towards building the pyridazine ring. researchgate.net

The following table outlines representative pyrazole-fused systems and the general synthetic strategies from pyrazole precursors:

| Fused Heterocyclic System | Key Precursor Functionality | Typical Reagent for Cyclization |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazole | β-Dicarbonyl compounds |

| Pyrazolo[3,4-d]pyridazines | Pyrazole with ortho carbonyl/carboxyl groups | Hydrazine |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | α,β-Unsaturated ketones |

| Pyrazolo[1,5-a] nih.govresearchgate.netdiazepinones | N-alkylated pyrazole carboxylate | Ring-opening of oxirane with amines |

Application of Intermediate Derivatization Methods (IDMs) in Multistep Syntheses

Intermediate Derivatization Methods (IDMs) are a synthetic strategy where a core molecular structure (an intermediate) is systematically modified through a series of reactions to produce a library of related compounds. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. This compound is an ideal starting point for such synthetic campaigns due to its inherent functionality that allows for diverse chemical modifications.

One study explicitly employed IDMs to synthesize a series of quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety to explore their herbicidal activity. researchgate.net This demonstrates the deliberate use of a pyrazole intermediate for systematic derivatization to optimize biological activity.

The application of IDMs can be seen in the multistep synthesis of complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov In a typical sequence, a core pyrazolo[1,5-a]pyrimidine structure, itself synthesized from a pyrazole precursor, undergoes a series of functionalizations. For example, dihydroxy-pyrazolo[1,5-a]pyrimidine can be subjected to chlorination with phosphorus oxychloride to yield a dichloro-intermediate. This intermediate can then undergo sequential, site-selective reactions such as Suzuki couplings at one position and reductive aminations or nucleophilic substitutions at another. This step-wise functionalization allows for the introduction of a wide variety of substituents, creating a diverse library of molecules for biological screening. nih.gov

Another example involves the derivatization of the side chain of a pyrazolotriazine system. An ethyl acetate side chain, similar to that in the title compound, was converted to the corresponding hydrazide. This new intermediate was then used to introduce other heterocyclic fragments, such as pyrazole or 1,3,4-oxadiazole (B1194373) rings, onto the main bicyclic system. osi.lv This process of converting the initial ester into a more reactive functional group to attach other building blocks is a hallmark of IDMs.

Mechanistic Investigations of Reactions Involving Ethyl 3 Methyl 1h Pyrazol 1 Yl Acetate

Elucidation of Reaction Pathways and Reaction Mechanisms

The synthesis of ethyl (3-methyl-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of 3-methyl-1H-pyrazole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). The reaction pathway can be understood by considering the nucleophilic character of the pyrazole (B372694) ring and the electrophilic nature of the alkylating agent.

The generally accepted mechanism for the N-alkylation of pyrazoles under basic conditions proceeds via a nucleophilic substitution reaction. The base deprotonates the pyrazole ring, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate, leading to the formation of the N-substituted product and a halide salt.

Computational studies have been employed to elucidate the transition state structures and energy profiles of pyrazole alkylation. For instance, calculations on the alkylation of a generic pyrazole with methyl bromide indicated that N1 alkylation is energetically favored over N2 alkylation, with calculated activation energies of 6.4 kcal/mol for N1 and 9.4 kcal/mol for N2 methylation. wuxiapptec.com However, the choice of the alkylating agent can significantly influence the reaction pathway and selectivity. When N-methyl chloroacetamide was used as the alkylating agent in a computational study, a reversal in selectivity was observed, with the activation energy for N1 alkylation being 18.0 kcal/mol and for N2 alkylation being 15.0 kcal/mol. wuxiapptec.com This change was attributed to stabilizing hydrogen bond interactions in the transition state leading to the N2 product. wuxiapptec.com

The proposed reaction mechanism for the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates involves the initial protonation of the imidate by the acid catalyst. mdpi.com This is followed by ionization to form an acetamide (B32628) and a carbocation. The carbocation is then trapped by the pyrazole nucleophile, resulting in a protonated pyrazole intermediate. mdpi.com This intermediate can then react with another equivalent of the imidate to yield the N-alkylated pyrazole and regenerate the protonated imidate. mdpi.com

A proposed mechanism for the synthesis of this compound via N-alkylation of 3-methyl-1H-pyrazole with ethyl bromoacetate is depicted below:

Deprotonation: A base (B:) removes the acidic proton from the N1 position of 3-methyl-1H-pyrazole, forming a pyrazolate anion.

Nucleophilic Attack: The pyrazolate anion, a potent nucleophile, attacks the electrophilic methylene (B1212753) carbon of ethyl bromoacetate. This is an SN2-type reaction.

Transition State: A transition state is formed where the N-C bond is partially formed, and the C-Br bond is partially broken.

Product Formation: The C-Br bond breaks, leading to the formation of this compound and the bromide anion.

The reaction between hydrazine (B178648) and ethyl acetoacetate (B1235776) to form a pyrazolone (B3327878) precursor follows a mechanism involving the attack of the hydrazine on the carbonyl carbons of the diketone, leading to the formation of an imine derivative which ultimately cyclizes to the pyrazole ring. ijraset.comias.ac.in

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of a reaction determine its rate and the position of equilibrium, respectively. For the synthesis of this compound, both kinetic and thermodynamic factors play a crucial role in the reaction outcome and yield.

Kinetic Control vs. Thermodynamic Control:

In the context of pyrazole synthesis, the formation of different isomers can be under either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. Computational studies on the tautomerization of a substituted pyrazole revealed that the 1H-tautomer can be thermodynamically more favorable than the 2H-tautomer. nih.gov The Gibbs free energy of activation (ΔG≠) and the reaction Gibbs free energy (ΔG) for intramolecular and solvent-assisted tautomerization can be calculated to understand the kinetic favorability of such processes. nih.gov

Computational Studies on Reaction Energetics:

Quantum-chemical calculations are a powerful tool for investigating the kinetic and thermodynamic aspects of reactions. For instance, in a study on the alkylation of a pyrazole, the activation energies for N1 and N2 alkylation were calculated to predict the product ratio. A 3 kcal/mol energy difference between the transition states was found to translate to an anticipated product ratio of approximately 1:70 at 80 °C, which was consistent with experimental observations. wuxiapptec.com